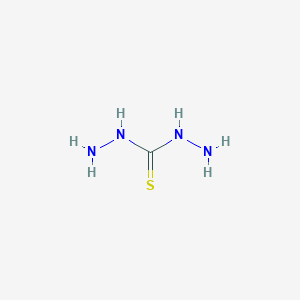
Thiocarbohydrazide
Cat. No. B147625
Key on ui cas rn:
2231-57-4
M. Wt: 106.15 g/mol
InChI Key: LJTFFORYSFGNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04346220
Procedure details


A solution of 22 parts glyoxylic acid in 22 parts water is slowly added to a hot, stirred solution of 32 parts thiocarbohydrazide in 350 parts water. The resulting mixture is refluxed until no further precipitate is formed. Upon cooling, essentially pure 4-amino-2,3-dihydro-3-thiono-as-triazin-5(4H)-one having a melting point of 211°-215° C. is obtained by filtration.
[Compound]
Name
22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
32
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:5])(=O)[CH:2]=O.[NH2:6][NH:7][C:8]([NH:10][NH2:11])=[S:9]>O>[NH2:6][N:7]1[C:1](=[O:5])[CH:2]=[N:11][NH:10][C:8]1=[S:9]
|
Inputs


Step One
[Compound]
|
Name
|
22
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
32
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NNC(=S)NN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture is refluxed until no further precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is formed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NN1C(NN=CC1=O)=S
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
